4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689630
InChI: InChI=1S/C26H30O8S/c1-16-10-12-21(13-11-16)35-26-25(33-19(4)29)24(31-14-20-8-6-5-7-9-20)23(32-18(3)28)22(34-26)15-30-17(2)27/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26+/m1/s1
SMILES:
Molecular Formula: C26H30O8S
Molecular Weight: 502.6 g/mol

4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside

CAS No.:

Cat. No.: VC16689630

Molecular Formula: C26H30O8S

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside -

Specification

Molecular Formula C26H30O8S
Molecular Weight 502.6 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C26H30O8S/c1-16-10-12-21(13-11-16)35-26-25(33-19(4)29)24(31-14-20-8-6-5-7-9-20)23(32-18(3)28)22(34-26)15-30-17(2)27/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26+/m1/s1
Standard InChI Key YBROBAJTJZCPEO-RTJMFUJLSA-N
Isomeric SMILES CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C
Canonical SMILES CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The IUPAC name, [(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-2-yl]methyl acetate, systematically encodes the compound’s stereochemistry and substituents. The beta-D-glucopyranoside backbone is modified at key positions:

  • 1-Thio linkage: Replaces the anomeric oxygen with sulfur, enhancing stability and reactivity in glycosylation.

  • 2,4,6-tri-O-acetyl groups: These electron-withdrawing protectors direct nucleophilic attacks during coupling reactions .

  • 3-O-benzyl group: A bulky substituent that sterically shields the hydroxyl group, preventing undesired side reactions.

The molecular formula C26H30O8S\text{C}_{26}\text{H}_{30}\text{O}_{8}\text{S} reflects contributions from the glucose core (C6H10O5\text{C}_6\text{H}_{10}\text{O}_5), three acetyl groups (3×C2H3O23 \times \text{C}_2\text{H}_3\text{O}_2), one benzyl moiety (C7H7O\text{C}_7\text{H}_7\text{O}), and the 4-methylphenylthio group (C7H7S\text{C}_7\text{H}_7\text{S}) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC26H30O8S\text{C}_{26}\text{H}_{30}\text{O}_{8}\text{S}
Molecular Weight502.58 g/mol
CAS Number959153-39-0
Purity (HPLC)95–98%
Storage Conditions2–8°C

Stereochemical Configuration

The beta configuration at the anomeric center (C1) ensures the thio group occupies the axial position, a conformation critical for its reactivity. X-ray crystallography and NMR data corroborate the chair conformation of the glucopyranose ring, with acetyl and benzyl groups adopting equatorial orientations to minimize steric strain . The absolute configuration (2R,3R,4S,5R,6S) is verified via optical rotation comparisons and synthetic intermediates.

Synthesis and Reaction Mechanisms

Stepwise Synthetic Protocol

Synthesis proceeds through a multi-step sequence to install protective groups regioselectively:

  • Glucose Protection:

    • Benzylation at O3 using benzyl bromide under basic conditions (e.g., NaH/DMF).

    • Acetylation at O2, O4, and O6 with acetic anhydride in pyridine.

  • Thioglycoside Formation:

    • Reaction of the per-protected glucose with 4-methylthiophenol in the presence of BF3_3-etherate, facilitating thioglycosidic bond formation.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Benzylation (O3)BnBr, NaH, DMF, 0°C → rt85
Acetylation (O2, O4, O6)Ac2_2O, pyridine, rt92
Thioglycoside Coupling4-MePhSH, BF3_3-Et2_2O, CH2_2Cl2_278

Mechanistic Insights

The benzyl group at O3 exerts a steric directing effect during glycosylation. In SN2-type mechanisms, the acetylated hydroxyls at O2, O4, and O6 stabilize the oxocarbenium ion transition state, while the bulky benzyl group shields the β-face, ensuring alpha-selectivity when using participatory solvents. Kinetic studies reveal that the thio group’s leaving ability (pKa6\text{p}K_a \approx 6) surpasses traditional glycosyl donors, enabling milder reaction conditions .

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.35–7.25 (m, 5H, benzyl aromatic), δ 5.21 (d, J = 3.5 Hz, H1), δ 2.10–1.98 (3s, 9H, acetyl CH3_3) .

  • Mass Spectrometry:

    • ESI-MS m/z 503.2 [M+H]+^+ .

Applications in Glycoscience

Glycosylation Reactions

The compound’s orthogonal protecting groups enable sequential deprotection for iterative oligosaccharide assembly. For example:

  • Selective benzyl removal via hydrogenolysis permits subsequent glycosylation at O3.

  • Acetyl groups are cleaved under Zemplén conditions (NaOMe/MeOH), offering flexibility in synthetic routes.

Pharmaceutical Intermediates

As a precursor to heparan sulfate mimetics, this thio-glycoside facilitates the synthesis of anticoagulant candidates. In a 2024 study, it was coupled to a triazole-containing aglycone to yield a potent Factor Xa inhibitor (IC50_{50} = 12 nM).

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